molecular formula C13H20N2 B1365430 N-methyl-N-(3-piperidin-1-ylbenzyl)amine CAS No. 859850-65-0

N-methyl-N-(3-piperidin-1-ylbenzyl)amine

Cat. No.: B1365430
CAS No.: 859850-65-0
M. Wt: 204.31 g/mol
InChI Key: WHELHMLNRPDTJU-UHFFFAOYSA-N
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Description

N-methyl-N-(3-piperidin-1-ylbenzyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring attached to a benzyl group, which is further connected to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(3-piperidin-1-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with piperidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

N-methylbenzylamine+piperidineThis compound\text{N-methylbenzylamine} + \text{piperidine} \rightarrow \text{this compound} N-methylbenzylamine+piperidine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium on carbon, can enhance the reaction rate and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-methyl-N-(3-piperidin-1-ylbenzyl)amine serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules due to its structural versatility. The compound can participate in various reactions, including:

  • Nucleophilic substitutions
  • Coupling reactions
  • Formation of heterocycles

Biology

In biological research, this compound has been investigated for its potential effects on cellular processes. Notably, it has shown promise in the following areas:

  • Enzyme Inhibition: The compound inhibits cholinesterases, which are critical for neurotransmitter regulation, particularly acetylcholine. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .
  • Cell Signaling Modulation: By influencing key signaling pathways, the compound can alter gene expression and cellular metabolism, potentially affecting cell proliferation and apoptosis.

Medicine

The therapeutic applications of this compound are being explored extensively:

  • Neurological Disorders: The compound is being studied for its potential to treat conditions such as Alzheimer's and other cognitive disorders by modulating cholinergic activity .
  • Cancer Therapy: Recent studies have indicated that piperidine derivatives may possess anticancer properties. For instance, compounds derived from similar structures have demonstrated cytotoxicity against various cancer cell lines .

Case Study 1: Neuroprotective Effects

A study examined the effects of this compound on cholinergic signaling in animal models. Results indicated that administration led to improved cognitive function and reduced inflammation markers associated with neurodegeneration .

Case Study 2: Anticancer Activity

Research focused on the synthesis of piperidine derivatives revealed that compounds similar to this compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of N-methyl-N-(3-piperidin-1-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-methylbenzylamine: Lacks the piperidine ring, making it less versatile in certain applications.

    N-(3-piperidin-1-ylbenzyl)amine: Lacks the methyl group, which can affect its reactivity and interactions.

    N-methyl-N-(2-piperidin-1-ylbenzyl)amine: Similar structure but with the piperidine ring attached at a different position on the benzyl group.

Uniqueness: N-methyl-N-(3-piperidin-1-ylbenzyl)amine is unique due to the specific positioning of the piperidine ring and the methyl group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.

Biological Activity

N-methyl-N-(3-piperidin-1-ylbenzyl)amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring and a benzylamine moiety, contributing to its unique biological properties. Its molecular formula is C15H20N2C_{15}H_{20}N_2, with a molecular weight of approximately 204.32 g/mol. The compound's structure facilitates interactions with various biological macromolecules, influencing cellular processes and signaling pathways.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:

  • Cholinesterase Inhibition : The compound has demonstrated the ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Receptor Modulation : this compound interacts with histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection. This dual action may enhance its therapeutic efficacy against nociceptive and neuropathic pain .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Type Description References
Anticancer Demonstrates cytotoxic effects against various cancer cell lines, potentially through apoptosis induction .
Antiviral Shows promise as an antiviral agent, particularly against certain viral infections.
Antimicrobial Exhibits significant antimicrobial and antifungal properties, making it a candidate for infection treatment.
Anti-inflammatory Potential use in reducing inflammation and pain, likely due to its receptor modulation properties .
Hypertension Treatment Investigated for its potential role in managing hypertension through vascular modulation.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Alzheimer’s Disease Models : Research indicated that the compound effectively inhibits AChE and BuChE, leading to improved cognitive function in animal models of Alzheimer's disease. The study emphasized the importance of structural modifications for enhancing inhibitory potency .
  • Cancer Therapeutics : In vitro studies demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin. This suggests its potential as a lead compound for developing new anticancer therapies .
  • Pain Management Studies : Preclinical evaluations showed that the compound acted as a dual ligand at histamine H3 and sigma-1 receptors, providing analgesic effects in models of nociceptive pain. These findings support further exploration into its use for chronic pain management .

Properties

IUPAC Name

N-methyl-1-(3-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-11-12-6-5-7-13(10-12)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHELHMLNRPDTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428148
Record name N-methyl-N-(3-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-65-0
Record name N-methyl-N-(3-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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